molecular formula C14H14N4O5 B14002249 5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol CAS No. 31568-89-5

5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol

Cat. No.: B14002249
CAS No.: 31568-89-5
M. Wt: 318.28 g/mol
InChI Key: DMSOJAGNIDGGKU-UHFFFAOYSA-N
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Description

5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol is a nitro-substituted quinoline derivative with a hydroxyl group at position 8, nitro groups at positions 5 and 7, and a piperidine ring attached at position 2. Its molecular formula is C₁₄H₁₅N₅O₅, and it is structurally related to other quinolin-8-ol derivatives that exhibit diverse biological and chemical properties.

Properties

CAS No.

31568-89-5

Molecular Formula

C14H14N4O5

Molecular Weight

318.28 g/mol

IUPAC Name

5,7-dinitro-2-piperidin-1-ylquinolin-8-ol

InChI

InChI=1S/C14H14N4O5/c19-14-11(18(22)23)8-10(17(20)21)9-4-5-12(15-13(9)14)16-6-2-1-3-7-16/h4-5,8,19H,1-3,6-7H2

InChI Key

DMSOJAGNIDGGKU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=C2)C(=CC(=C3O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the quinoline core,
  • Introduction of nitro groups at the 5 and 7 positions,
  • Substitution at the 2-position with a piperidin-1-yl group,
  • Installation or preservation of the hydroxyl group at the 8-position.

Stepwise Synthesis Overview

Quinoline Core Synthesis

Quinoline derivatives can be synthesized by classical methods such as the Skraup synthesis, Doebner–Miller reaction, or Friedländer synthesis. Recent advances have shown regiodivergent ring expansions from oxindole precursors to quinolinones under lithium bis(trimethylsilyl)amide (LiHMDS) mediated conditions, which can be adapted for substituted quinolines.

Nitration

Selective nitration to introduce nitro groups at the 5 and 7 positions on the quinoline ring requires controlled electrophilic aromatic substitution. Typical nitrating agents include a mixture of nitric acid and sulfuric acid under low temperatures to avoid over-nitration or ring degradation.

Hydroxyl Group Installation

The 8-hydroxyl group can be introduced by direct hydroxylation or preserved if present in the starting material. Hydroxylation may involve oxidation of methyl groups or substitution of halogens with hydroxide ions.

Detailed Synthetic Route Example

Based on recent literature and patent disclosures, a plausible synthetic sequence is as follows:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Quinoline core formation Starting from substituted aniline and β-ketoester 70-85 Friedländer synthesis or ring expansion
2 Nitration HNO3/H2SO4, 0-5 °C 60-75 Controlled to yield 5,7-dinitro derivative
3 Halogenation at position 2 NBS or NCS in appropriate solvent 65-80 To introduce leaving group for substitution
4 Nucleophilic substitution Piperidine, DMF, reflux or microwave 75-90 SNAr reaction to install piperidin-1-yl
5 Hydroxylation or deprotection Base hydrolysis or selective oxidation 70-85 To install or reveal 8-hydroxy group

Reaction Conditions and Optimization

  • Base Selection: Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be effective in ring expansion and functional group transformations involving quinoline derivatives, providing high regioselectivity and good yields.

  • Leaving Group Effects: Halogens such as chlorine, bromine, and iodine at the 2-position influence the substitution efficiency. Heavier halogens (iodine) generally enhance reactivity in nucleophilic substitution steps.

  • Solvent Effects: Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) facilitate nucleophilic substitution and ring expansion reactions.

  • Temperature: Reactions are typically conducted at moderate to elevated temperatures (60–100 °C) to balance reaction rates and selectivity.

Research Outcomes and Mechanistic Insights

Regiodivergent Ring Expansion

Recent studies have demonstrated regiodivergent ring expansion of oxindoles to quinolinones, which can be adapted to synthesize substituted quinolines like this compound. The use of LiHMDS and catalytic morpholine enables transition metal-free transformations with good yields (up to 77%).

Role of Leaving Groups

The nature of the leaving group at the 2-position critically affects the reaction pathway and yield. Iodomethyl derivatives show superior reactivity compared to chloro- and bromo- analogs. Thiomethyl groups can also be employed as leaving groups under copper-catalyzed conditions.

Base Coordination and Activation

Crystallographic studies reveal coordination of lithium bases to the carbonyl oxygen of substrates, facilitating nucleophilic attack and ring expansion. This interaction is key to activating the amide moiety and enabling efficient transformations.

Late-Stage Functionalization

The synthetic methods allow for late-stage functionalization of bioactive oxindoles and quinoline derivatives, including drug analogues, demonstrating broad functional group tolerance and applicability in medicinal chemistry.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition/Value Effect on Synthesis
Base Lithium bis(trimethylsilyl)amide (LiHMDS) High regioselectivity and yield
Leaving Group at C-2 Iodine > Bromine > Chlorine Reactivity order for nucleophilic substitution
Solvent THF, DMF Facilitates substitution and ring expansion
Temperature 60–100 °C Balances rate and selectivity
Nitration Conditions HNO3/H2SO4, 0-5 °C Selective dinitration at positions 5 and 7
Piperidine Substitution Reflux or microwave in polar aprotic solvent Efficient installation of piperidin-1-yl group
Yield Range 60–90% overall Good efficiency for multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol involves its interaction with specific molecular targets. The nitro groups play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Quinolin-8-ol derivatives are often modified at positions 2, 5, 7, and 8 to tune their electronic, steric, and functional properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Key Features
5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol 2: Piperidin-1-yl; 5,7: -NO₂; 8: -OH C₁₄H₁₅N₅O₅ Strong electron-withdrawing nitro groups; potential enzyme inhibition
5,7-Dichloro-2-((dimethylamino)methyl)quinolin-8-ol 2: -(CH₂)N(CH₃)₂; 5,7: -Cl; 8: -OH C₁₂H₁₃Cl₂N₂O Chloro substituents enhance lipophilicity; antimicrobial applications
5-(Butoxymethyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol 5: -(CH₂)O(CH₂)₃CH₃; 7: -CH₂-pyrrolidine C₁₉H₂₅N₂O₂ Ether and amine groups improve solubility; tested as survivin inhibitors
2-((5,7-Dinitroquinolin-8-yl)thio)acetic acid hydrazide 2: -S-CH₂-CONHNH₂; 5,7: -NO₂ C₁₁H₈N₆O₅S Thioether and hydrazide moieties enable reactivity with β-diketones
Chlorquinaldol (5,7-Dichloro-8-quinaldinol) 2: -CH₃; 5,7: -Cl; 8: -OH C₁₀H₇Cl₂NO Clinically used topical antiseptic; chloro groups enhance stability

Biological Activity

5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

PropertyDetails
Molecular Formula C13H12N4O4
Molecular Weight 288.26 g/mol
IUPAC Name This compound
CAS Number 31568-89-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in critical metabolic pathways. Specifically, it has been shown to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thus exhibiting antimicrobial properties.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of this compound against a range of bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It has been tested against various cancer cell lines, revealing significant antiproliferative effects. The following table summarizes its activity against selected cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.3
MCF7 (Breast Cancer)12.4
A549 (Lung Cancer)10.7

The mechanism behind its anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest in tumor cells .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A research team conducted an in vitro study assessing the antimicrobial properties of various quinoline derivatives, including this compound. The results indicated a strong correlation between the nitro groups' presence and increased antibacterial activity .
  • Anticancer Evaluation : A separate investigation focused on the compound's effects on cancer cell proliferation. The study found that treatment with this compound led to significant reductions in cell viability across multiple cancer types, suggesting its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound may inhibit specific signaling pathways involved in cancer cell survival and proliferation, thereby enhancing its therapeutic potential against resistant cancer types .

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